4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Description

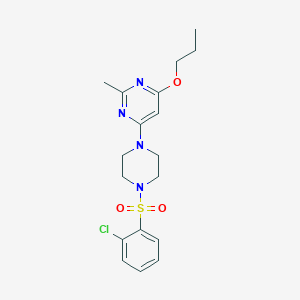

The compound 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine features a pyrimidine core substituted at three positions:

- Position 2: A methyl group.

- Position 4: A piperazine ring modified by a 2-chlorophenyl sulfonyl group.

- Position 6: A propoxy chain.

The sulfonyl-piperazine moiety may enhance solubility and binding affinity, while the 2-chlorophenyl group contributes steric bulk and electron-withdrawing effects .

Properties

IUPAC Name |

4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN4O3S/c1-3-12-26-18-13-17(20-14(2)21-18)22-8-10-23(11-9-22)27(24,25)16-7-5-4-6-15(16)19/h4-7,13H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSFJDOWUGWOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a member of the pyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C16H20ClN3O2S

- IUPAC Name : this compound

This compound features a piperazine moiety, which is often associated with various pharmacological effects, including analgesic and anti-inflammatory properties.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the sulfamoyl group have shown effectiveness against various bacterial strains. In a study, synthesized compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. It has been found to inhibit acetylcholinesterase (AChE) and urease effectively. For example, certain derivatives exhibited IC50 values indicating strong inhibitory activity against urease, which is crucial for treating conditions like urinary tract infections .

Cancer Chemotherapy

The biological behavior of this compound also suggests potential applications in cancer therapy. The presence of the chlorophenylsulfonyl group is associated with enhanced anticancer activity in several studies. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Hypoglycemic Activity

Some studies have indicated that derivatives of this compound may possess hypoglycemic effects, making them potential candidates for managing diabetes. The mechanism is believed to involve modulation of insulin secretion and glucose metabolism .

Study 1: Antibacterial Screening

In a recent study conducted by Aziz-ur-Rehman et al., a series of compounds including derivatives of this compound were synthesized and evaluated for their antibacterial activity. The results demonstrated that certain derivatives exhibited significant antibacterial action against Salmonella typhi with an IC50 value as low as 0.63 μM .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of these compounds. It was found that several derivatives showed strong inhibitory effects on AChE, with IC50 values ranging from 2.14 μM to 10 μM, indicating their potential use in treating Alzheimer's disease .

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Moderate to strong against S. typhi | Aziz-ur-Rehman et al., 2020 |

| Enzyme Inhibition | Strong AChE inhibition | Aziz-ur-Rehman et al., 2020 |

| Cancer Therapy | Induced apoptosis in cancer cells | Various studies |

| Hypoglycemic Activity | Modulation of insulin secretion | Various studies |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Thienopyrimidine Derivatives (EP 2 402 347 A1)

- Example Compound: 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine .

- Key Differences: Core: Thieno[2,3-d]pyrimidine (fused thiophene-pyrimidine) vs. simple pyrimidine in the target compound. Substituents: Methanesulfonyl-piperazinylmethyl and morpholine groups vs. 2-chlorophenyl sulfonyl-piperazine and propoxy.

- Implications: Thienopyrimidine cores are often used in kinase inhibitors due to their planar, aromatic structure. The target compound’s pyrimidine core may offer greater synthetic flexibility but reduced planarity .

Pyrimidinone Derivatives

- Example Compound: 4-[(4-Chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one .

- Key Differences: Core: Pyrimidinone (a ketone-containing pyrimidine) vs. unmodified pyrimidine. Substituents: Hydroxyethyl-piperazine carbonyl and 4-chlorophenylamino vs. propoxy and 2-chlorophenyl sulfonyl-piperazine.

- The hydroxyethyl-piperazine may enhance hydrogen bonding compared to the sulfonyl group in the target compound .

Substituent Effects

Piperazine Modifications

Position 6 Substituents

| Compound | Position 6 Group | Lipophilicity (Predicted logP) |

|---|---|---|

| Target Compound | Propoxy | Moderate (~3.5) |

| Compound | Piperidin-1-yl | Lower (~2.8) |

| EP 2 402 347 A1 () | Morpholin-4-yl | Higher (~4.0) |

- Propoxy vs. Morpholine : The propoxy chain in the target compound balances lipophilicity, whereas morpholine (a cyclic ether) may improve solubility but reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.